molecular formula C15H16 B14722697 1-(3-Methylbut-2-en-2-yl)naphthalene CAS No. 13399-44-5

1-(3-Methylbut-2-en-2-yl)naphthalene

Cat. No.: B14722697
CAS No.: 13399-44-5
M. Wt: 196.29 g/mol
InChI Key: WAEIKKLTBXDHLT-UHFFFAOYSA-N
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Description

1-(3-Methylbut-2-en-2-yl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a 3-methylbut-2-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-2-en-2-yl)naphthalene typically involves the alkylation of naphthalene with 3-methylbut-2-en-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride or ferric chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbut-2-en-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinones.

    Reduction: Catalytic hydrogenation can reduce the double bond in the 3-methylbut-2-en-2-yl group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-(3-methylbutyl)naphthalene.

    Substitution: Formation of halogenated naphthalenes.

Scientific Research Applications

1-(3-Methylbut-2-en-2-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-en-2-yl)naphthalene involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

    2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-dione: Similar in structure but with a different substitution pattern.

    2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Known for its biological activities and used in similar research applications.

Uniqueness: 1-(3-Methylbut-2-en-2-yl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

13399-44-5

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-(3-methylbut-2-en-2-yl)naphthalene

InChI

InChI=1S/C15H16/c1-11(2)12(3)14-10-6-8-13-7-4-5-9-15(13)14/h4-10H,1-3H3

InChI Key

WAEIKKLTBXDHLT-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C1=CC=CC2=CC=CC=C21)C

Origin of Product

United States

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